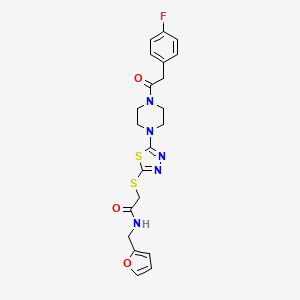

2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide

Description

Properties

IUPAC Name |

2-[[5-[4-[2-(4-fluorophenyl)acetyl]piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FN5O3S2/c22-16-5-3-15(4-6-16)12-19(29)26-7-9-27(10-8-26)20-24-25-21(32-20)31-14-18(28)23-13-17-2-1-11-30-17/h1-6,11H,7-10,12-14H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADUEBNGMVXEFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(S2)SCC(=O)NCC3=CC=CO3)C(=O)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FN5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-(2-(4-fluorophenyl)acetyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several key components:

- Piperazine moiety : Known for its presence in various pharmaceuticals, contributing to neuroactive properties.

- Thiadiazole ring : Associated with antimicrobial and anti-inflammatory activities.

- Furan group : Often linked to various biological activities including anticancer effects.

The biological activity of this compound is thought to involve multiple pathways:

- Receptor Binding : The piperazine component may interact with neurotransmitter receptors, potentially influencing dopaminergic and serotonergic systems.

- Enzyme Inhibition : The thiadiazole ring could inhibit specific enzymes involved in inflammatory pathways, leading to reduced inflammation.

- Cellular Uptake : The furan moiety may enhance cellular permeability, allowing for better absorption and efficacy within target tissues.

Antimicrobial Activity

Research indicates that similar thiadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds with structural similarities can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thiadiazole derivative | S. aureus | 15 µg/mL |

| Thiadiazole derivative | E. coli | 20 µg/mL |

Anticancer Activity

Preliminary studies suggest that the compound may exhibit anticancer properties. In particular, derivatives containing furan and thiadiazole groups have been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10 |

| HeLa | 8 |

Case Study 1: Neuropharmacological Effects

A recent study explored the neuropharmacological effects of a related piperazine-based compound. Results indicated significant anxiolytic effects in rodent models, suggesting potential for treating anxiety disorders.

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of thiadiazole derivatives. The study demonstrated a marked reduction in pro-inflammatory cytokines in animal models treated with these compounds.

Preparation Methods

Cyclocondensation of Thiosemicarbazides

The 1,3,4-thiadiazole ring is synthesized via acid-catalyzed cyclization of thiosemicarbazide derivatives. For example, 2-amino-5-mercapto-1,3,4-thiadiazole is prepared by reacting thiosemicarbazide with carbon disulfide under basic conditions, followed by cyclization with concentrated sulfuric acid.

Reaction Conditions:

Functionalization at the 5-Position

The 5-position of the thiadiazole is functionalized with a piperazine moiety via nucleophilic aromatic substitution. Bromination at the 5-position using N-bromosuccinimide (NBS) in DMF, followed by displacement with piperazine, affords 5-(piperazin-1-yl)-1,3,4-thiadiazole-2-thiol .

Optimization Note:

- Solvent: DMF at 80°C improves reaction kinetics.

- Catalyst: KI (10 mol%) enhances bromide displacement.

Assembly of the N-(Furan-2-ylmethyl)acetamide Side Chain

Activation of the Thiol Group

The thiol group at the 2-position of the thiadiazole is activated as a disulfide using iodine in DCM, enabling subsequent nucleophilic substitution.

Reaction Scheme:

$$

\text{Thiadiazole-SH} + I_2 \rightarrow \text{Thiadiazole-S-S-Thiadiazole} + 2\text{HI}

$$

Coupling with N-(Furan-2-ylmethyl)acetamide

The disulfide intermediate reacts with N-(furan-2-ylmethyl)acetamide in the presence of a reducing agent (e.g., NaBH₄) to form the thioether linkage.

Conditions:

Convergent Synthesis and Final Assembly

Sequential Coupling Strategy

- Step 1: Acylation of piperazine with 2-(4-fluorophenyl)acetyl chloride.

- Step 2: Nucleophilic substitution of 5-bromo-1,3,4-thiadiazole-2-thiol with the acylated piperazine.

- Step 3: Thiol activation and coupling with N-(furan-2-ylmethyl)acetamide.

Overall Yield: 42% (three steps)

Alternative One-Pot Approach

A patent application describes a one-pot method for analogous acetamide derivatives, combining thiourea cyclization and in situ acylation:

Key Steps:

- Cyclocondensation of thiourea with glyoxylic acid to form thiadiazole.

- Direct acylation with 2-(4-fluorophenyl)acetic acid using EDC/HOBt.

- Amide coupling with furfurylamine.

Yield: 37% (lower due to competing side reactions).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Optimization Opportunities

Q & A

Q. What are the optimal synthetic routes for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole ring can be synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions. For example, refluxing with POCl₃ at 90°C for 3 hours promotes cyclization, followed by pH adjustment (8–9) with ammonia to precipitate the product . Subsequent functionalization of the thiadiazole core with a piperazine-acetyl moiety requires coupling reactions using chloroacetamide derivatives and potassium carbonate as a base, followed by recrystallization (e.g., ethanol/water mixtures) for purification .

Q. Which analytical techniques are recommended for structural confirmation?

- X-ray crystallography : SHELX software is widely used for small-molecule refinement to determine precise bond lengths, angles, and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR confirms proton environments and carbon frameworks, while high-resolution mass spectrometry (HRMS) validates molecular weight .

- Elemental analysis : Ensures purity and stoichiometric composition.

Q. How should researchers screen for initial biological activity?

Prioritize assays aligned with the compound’s structural analogs. Thiadiazole derivatives are screened for cytotoxicity (e.g., MTT assays on cancer cell lines), antimicrobial activity (MIC tests), or enzyme inhibition (kinase/COX profiling). Use positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments to account for variability .

Q. What safety precautions are critical during synthesis?

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- First-aid measures: Immediate rinsing with water for eye/skin exposure and artificial respiration if inhaled .

- Store reactive intermediates (e.g., POCl₃) in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can structural modifications improve target selectivity in kinase inhibition?

Replace the 4-fluorophenylacetyl group with bulkier substituents (e.g., trifluoromethyl) to enhance hydrophobic interactions in kinase ATP-binding pockets. Conduct molecular docking studies (e.g., AutoDock Vina) to predict binding affinities before synthesizing derivatives .

Q. What strategies resolve contradictions in cytotoxicity data across cell lines?

- Assay standardization : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).

- Mechanistic studies : Compare apoptosis markers (caspase-3/7 activation) or cell-cycle arrest (flow cytometry) to identify cell-line-specific responses .

- Metabolic profiling : Use LC-MS to assess intracellular metabolite differences influencing drug sensitivity .

Q. How can researchers optimize reaction yields for the piperazine-acetyl coupling step?

- Catalysis : Employ coupling agents like HATU or EDCI to enhance amide bond formation efficiency.

- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve solubility, while microwave-assisted synthesis reduces reaction time .

- Byproduct analysis : Monitor intermediates via TLC or HPLC to identify competing side reactions (e.g., over-acylation) .

Q. What computational methods predict metabolic stability for in vivo studies?

Q. How does the furan-2-ylmethyl group influence pharmacokinetic properties?

The furan ring’s electron-rich structure may enhance membrane permeability but increase susceptibility to oxidative metabolism. Compare bioavailability in rodent models using HPLC plasma concentration curves after substituting furan with thiophene or pyridine .

Q. What crystallographic challenges arise during polymorph screening?

- Twinned crystals : Use SHELXL’s TWIN command to refine data from twinned specimens.

- Disorder modeling : Partial occupancy of flexible groups (e.g., piperazine) requires constraints (ISOR, DELU) to stabilize refinement .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.